molecular formula C12H5Cl5 B164887 2,2',3,4',5'-Pentachlorobiphenyl CAS No. 41464-51-1

2,2',3,4',5'-Pentachlorobiphenyl

Cat. No.: B164887
CAS No.: 41464-51-1
M. Wt: 326.4 g/mol
InChI Key: JTUSORDQZVOEAZ-UHFFFAOYSA-N
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Description

2,2’,3,4’,5’-Pentachlorobiphenyl is a polychlorinated biphenyl (PCB) compound. Polychlorinated biphenyls are a group of synthetic organic chemicals that contain 1-10 chlorine atoms attached to biphenyl, which is a molecule composed of two benzene rings. These compounds were widely used in various industrial applications due to their chemical stability and insulating properties. they were banned in the 1970s because of their environmental persistence and potential health hazards .

Mechanism of Action

Target of Action

2,2’,3,4’,5’-Pentachlorobiphenyl, also known as 2,2’,3’,4,5-PENTACHLOROBIPHENYL, is a synthetic organic compound that belongs to the class of polychlorinated biphenyls (PCBs) . The primary targets of this compound are the Estrogen receptor and the core circadian component PER1 . The Estrogen receptor plays a crucial role in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues . On the other hand, PER1 is a key component of the circadian clock .

Mode of Action

The compound interacts with its targets by inhibiting the basal and circadian expression of PER1, thus regulating the circadian clock . It also interacts with the Estrogen receptor, affecting its function .

Biochemical Pathways

It is known that the compound can interfere with the normal functioning of the circadian clock by inhibiting the expression of per1 .

Pharmacokinetics

Due to its lipophilic nature, it is known to bioaccumulate in the environment and in organisms . This property can affect its bioavailability and distribution within the body.

Result of Action

The molecular and cellular effects of 2,2’,3,4’,5’-Pentachlorobiphenyl’s action include changes in gene expression and cellular proliferation and differentiation . It can also cause thyroid dysfunction and induce mitochondria-dependent apoptosis .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,2’,3,4’,5’-Pentachlorobiphenyl. For instance, the compound’s lipophilic nature allows it to persist in the environment and bioaccumulate in organisms . This persistence can lead to long-term exposure and potential health effects. Moreover, the compound’s action can be influenced by factors such as temperature, pH, and the presence of other chemicals in the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,3,4’,5’-Pentachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. The process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction is usually conducted at elevated temperatures to facilitate the substitution of hydrogen atoms with chlorine atoms on the biphenyl rings .

Industrial Production Methods

Industrial production of polychlorinated biphenyls, including 2,2’,3,4’,5’-Pentachlorobiphenyl, was historically achieved through the direct chlorination of biphenyl in a batch or continuous process. The degree of chlorination was controlled by adjusting the reaction time, temperature, and the amount of chlorine gas used .

Chemical Reactions Analysis

Types of Reactions

2,2’,3,4’,5’-Pentachlorobiphenyl can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Chlorinated biphenyl oxides.

    Reduction: Less chlorinated biphenyls.

    Substitution: Hydroxylated biphenyls.

Scientific Research Applications

2,2’,3,4’,5’-Pentachlorobiphenyl has been extensively studied for its environmental and biological effects. Some of its applications in scientific research include:

Comparison with Similar Compounds

2,2’,3,4’,5’-Pentachlorobiphenyl is one of many polychlorinated biphenyls. Similar compounds include:

The uniqueness of 2,2’,3,4’,5’-Pentachlorobiphenyl lies in its specific pattern of chlorine substitution, which influences its chemical reactivity, environmental behavior, and biological effects.

Properties

IUPAC Name

1,2,4-trichloro-5-(2,3-dichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Cl5/c13-8-3-1-2-6(12(8)17)7-4-10(15)11(16)5-9(7)14/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTUSORDQZVOEAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=CC(=C(C=C2Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Cl5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2073510
Record name 2,2',3,4',5'-Pentachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2073510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41464-51-1
Record name 2,2',3,4',5'-Pentachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041464511
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',3,4',5'-Pentachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2073510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',3,4',5'-Pentachlorobiphenyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2,2',3,4',5'-PENTACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/126JR5ZDQQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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